N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide
CAS No.: 2034341-99-4
Cat. No.: VC4169063
Molecular Formula: C16H16N4O3S
Molecular Weight: 344.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034341-99-4 |
|---|---|
| Molecular Formula | C16H16N4O3S |
| Molecular Weight | 344.39 |
| IUPAC Name | N-(furan-2-ylmethyl)-N'-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)oxamide |
| Standard InChI | InChI=1S/C16H16N4O3S/c21-15(17-9-13-3-1-7-23-13)16(22)18-10-14(12-4-8-24-11-12)20-6-2-5-19-20/h1-8,11,14H,9-10H2,(H,17,21)(H,18,22) |
| Standard InChI Key | QSJCJLUWRPPDAD-UHFFFAOYSA-N |
| SMILES | C1=CN(N=C1)C(CNC(=O)C(=O)NCC2=CC=CO2)C3=CSC=C3 |
Introduction
N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide is a complex organic compound featuring a pyrazole ring, a thiophene ring, and a furan-2-ylmethyl group attached to an oxalamide backbone. This compound is notable for its diverse functional groups, which may contribute to its reactivity and biological activity.
Synthesis Methods
The synthesis of N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide typically involves several key steps:
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Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
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Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, involving the cyclization of a 1,4-diketone with sulfur.
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Linking the Rings: The pyrazole and thiophene rings are linked through an ethyl chain, which can be introduced via an alkylation reaction.
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Formation of the Oxalamide Group: The final step involves the reaction of the linked intermediate with oxalyl chloride to form the oxalamide group, followed by attachment of the furan-2-ylmethyl group.
Chemical Reactions and Applications
N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can lead to the formation of diverse products, depending on the specific conditions and reagents used.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Carboxylic acid derivatives |
| Reduction | LiAlH4, NaBH4 | Alcohol or amine derivatives |
| Substitution | Halogens, nucleophiles | Substituted derivatives |
Biological Activity and Potential Applications
While specific biological activity data for N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide is limited, compounds with similar structures have shown promise in medicinal chemistry due to their potential anti-inflammatory, neuroprotective, and antioxidant effects. The presence of pyrazole and thiophene rings, known for their biological activity, suggests that this compound could be explored for therapeutic applications.
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